Methods and Technical Details
The synthesis of N-Nitroso-bisoprolol typically involves the nitrosation of bisoprolol using nitrous acid or other nitrosating agents under controlled conditions. This process can be achieved through various methodologies:
Structure and Data
N-Nitroso-bisoprolol has the molecular formula and a molecular weight of approximately 358.45 g/mol. The compound features a nitroso functional group (-N=O) attached to the nitrogen atom of bisoprolol's amine structure.
Reactions and Technical Details
N-Nitroso-bisoprolol can participate in various chemical reactions due to its functional groups:
Process and Data
The mechanism of action for N-Nitroso-bisoprolol primarily relates to its origin as a derivative of bisoprolol:
Physical Properties
Chemical Properties
Scientific Uses
N-Nitroso-bisoprolol is primarily utilized for research purposes:
Beta-adrenergic blocking agents (beta-blockers) constitute an essential class of cardiovascular medications with inherent vulnerability to nitrosamine formation due to their common structural motif containing a secondary amine functionality. This amine group, when exposed to nitrosating agents (e.g., nitrites, nitrogen oxides), readily forms stable N-nitroso derivatives through a reaction known as N-nitrosation [7]. N-Nitroso-bisoprolol (NBP) exemplifies this risk as the principal NDSRI of bisoprolol, a WHO-listed essential medicine used for hypertension, angina, and heart failure [2] [7]. The chemical transformation occurs at bisoprolol’s isopropylamine moiety, converting it into a nitrosamine with potential mutagenic properties.
Mutagenicity Assessment and Structural Considerations:The mutagenic potential of NBP has undergone comprehensive evaluation using in vitro and in vivo models:
Enhanced Ames Test (EAT) Outcomes:NBP exhibited no mutagenicity in standard Ames tests utilizing 10% or 30% induced rat S9 or 30% uninduced hamster S9 fractions. However, under the most stringent EAT conditions (30% induced hamster S9), NBP demonstrated relevant increases in mutation frequencies in Salmonella strains TA100 and TA1535. This confirms the critical importance of metabolic activation conditions in detecting weak mutagens [2] [5] [7].
Mammalian Cell and In Vivo Analyses:The hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay in V79 cells showed no induction of mutation frequency by NBP, contrasting with positive controls like nitroso-diethylamine (NDEA). Error-corrected Next-Generation Sequencing (ecNGS) applied to liver and bone marrow samples from NMRI mice exposed to NBP for 28 days detected only weak induction of mutation frequencies. This in vivo approach, integrated with benchmark dose (BMD) modeling, established NBP’s mutagenic potency as substantially lower than highly potent nitrosamines like NDEA [5] [7].
Table 1: Summary of Mutagenicity Testing Outcomes for N-Nitroso-bisoprolol
| Test System | Metabolic Activation | Result | Significance |
|---|---|---|---|
| Standard Ames Test | 10-30% induced rat S9 | Negative | Lacks sensitivity for weak nitrosamine mutagens |
| Enhanced Ames Test (EAT) | 30% induced hamster S9 | Positive (TA100, TA1535) | Detects weak mutagenicity under stringent conditions |
| HPRT Assay (V79 cells) | N/A | Negative | No mammalian cell mutagenicity observed |
| ecNGS (In Vivo, mice) | In vivo metabolism | Weakly positive | Low mutagenic potency in vivo |
Structural Determinants of Potency:Quantum mechanics (QM) modeling and cytochrome P450 (CYP) docking analyses via the Computer-Aided Discovery and RE-design (CADRE) tool have elucidated why NBP exhibits lower mutagenic potency than smaller nitrosamines. The steric hindrance imposed by bisoprolol’s large molecular framework (molecular weight 354.44 g/mol) and its isopropylnitroso group significantly reduces metabolic activation efficiency compared to dialkyl nitrosamines like NDEA. Metabolic deactivation pathways also compete more effectively in NBP than in smaller, unhindered nitrosamines [5] [7]. Consequently, NBP does not fall within the "cohort-of-concern" under ICH M7, despite its structural classification as a nitrosamine [7].
Table 2: Structural and Metabolic Comparison of NBP with Reference Nitrosamines
| Parameter | N-Nitroso-bisoprolol (NBP) | N-Nitroso-diethylamine (NDEA) | N-Nitroso-dimethylamine (NDMA) |
|---|---|---|---|
| Molecular Weight | 354.44 g/mol | 102.14 g/mol | 74.08 g/mol |
| Alkyl Group | Isopropyl | Ethyl | Methyl |
| Metabolic Activation | Sterically hindered | Efficient | Highly efficient |
| Metabolic Detoxification | Significant | Limited | Limited |
| BMD10 (ecNGS) | 1.2 mg/kg/day | 0.05 mg/kg/day | 0.01 mg/kg/day |
The detection of NBP in bisoprolol formulations triggers stringent regulatory scrutiny due to the established carcinogenicity risks associated with nitrosamines. Global health authorities, including the U.S. FDA and European Medicines Agency (EMA), have implemented rigorous acceptable intake (AI) limits for NDSRIs. For NBP, initial regulatory categorization placed it in FDA Potency Category 4, corresponding to a provisional AI of 1,500 ng/day (1.5 µg/day) based solely on structural alert considerations via the Carcinogenicity Potency Categorization Approach (CPCA) [3] [10]. This conservative threshold reflects the application of the Threshold of Toxicological Concern (TTC) principle for nitrosamines without compound-specific data.
Evolution of Data-Driven Limits:Substance-specific mutagenicity data enabled the derivation of significantly higher exposure limits:
Permissible Daily Exposure (PDE):Applying the ICH Q3C guideline methodology for calculating PDEs, a lifetime limit of 400 µg/person/day was established based on BMD analysis of in vivo ecNGS data. This approach identified a BMDL10 (benchmark dose lower confidence limit for 10% response) of 1.2 mg/kg/day, applying standard adjustment factors for interspecies differences, interindividual variability, and study duration [5] [7].
Acceptable Intake (AI) under ICH M7:Utilizing the ICH M7 framework for mutagenic impurities, an AI of 64 µg/person/day was derived. This calculation incorporated the in vivo mutagenicity potency alongside QM modeling data, providing mechanistic support for the higher limit compared to the CPCA-based threshold [5] [7].
Analytical Standardization and Testing:Pharmacopeial monitoring of NBP necessitates certified reference materials (CRMs) characterized for identity, purity, and stability. Multiple suppliers offer NBP CRMs traceable to national measurement institutes:
Table 3: Global Regulatory Approaches to N-Nitroso-bisoprolol Control
| Regulatory Authority | Basis for Limit Setting | Limit | Testing Requirements |
|---|---|---|---|
| Initial CPCA (FDA/EMA) | Structural alert | 1.5 µg/day | EAT with induced hamster S9 |
| Revised AI (ICH M7) | In vivo BMD + QM modeling | 64 µg/day | ecNGS data + in silico modeling |
| PDE (ICH Q3C) | Lifetime exposure safety | 400 µg/day | 28-day in vivo mutagenicity + BMD analysis |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: